2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenanthroline core, which is a fused ring system, and the presence of methyl(phenyl)amino groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with naphthalene tetracarboxylic dianhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenanthroline derivatives.
Scientific Research Applications
2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenanthroline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the methyl(phenyl)amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 2,7-Bis(4-aminophenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of selective catalysts and targeted therapeutic agents .
Properties
Molecular Formula |
C32H28N4O4 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
6,13-bis[2-(N-methylanilino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C32H28N4O4/c1-33(21-9-5-3-6-10-21)17-19-35-29(37)23-13-15-25-28-26(16-14-24(27(23)28)30(35)38)32(40)36(31(25)39)20-18-34(2)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3 |
InChI Key |
NWDCPQZYWPDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C5=CC=CC=C5)C1=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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